molecular formula C23H14F2N2O2S B11419127 1-(2-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11419127
M. Wt: 420.4 g/mol
InChI Key: HOKGWSHTEXWIHW-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-3-(4-fluorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes fluorinated benzyl and phenyl groups attached to a benzothieno-pyrimidine core. The presence of fluorine atoms in its structure often imparts unique chemical and biological properties, making it a subject of study in medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-3-(4-fluorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzothieno-pyrimidine core, followed by the introduction of the fluorobenzyl and fluorophenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

1-(2-fluorobenzyl)-3-(4-fluorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified benzothieno-pyrimidine derivatives with altered functional groups.

Scientific Research Applications

1-(2-fluorobenzyl)-3-(4-fluorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3-(4-fluorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms in its structure can enhance binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its use.

Comparison with Similar Compounds

Similar compounds to 1-(2-fluorobenzyl)-3-(4-fluorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione include other fluorinated benzothieno-pyrimidine derivatives. These compounds share structural similarities but may differ in the position or number of fluorine atoms, leading to variations in their chemical and biological properties. The uniqueness of 1-(2-fluorobenzyl)-3-(4-fluorophenyl)1

Properties

Molecular Formula

C23H14F2N2O2S

Molecular Weight

420.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H14F2N2O2S/c24-15-9-11-16(12-10-15)27-22(28)21-20(17-6-2-4-8-19(17)30-21)26(23(27)29)13-14-5-1-3-7-18(14)25/h1-12H,13H2

InChI Key

HOKGWSHTEXWIHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)SC5=CC=CC=C53)F

Origin of Product

United States

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